An In-depth Technical Guide to Oxazol-5-ylmethanamine Hydrochloride: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to Oxazol-5-ylmethanamine Hydrochloride: A Versatile Building Block in Modern Chemistry
Abstract
Oxazol-5-ylmethanamine hydrochloride (CAS No. 1196156-45-2) has emerged as a pivotal structural motif and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The inherent reactivity of its primary amine and the unique electronic properties of the oxazole ring make it a valuable intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry. Its presence in numerous natural products and synthetic compounds underpins a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. Compounds featuring the oxazole core, such as the COX-2 inhibitor Oxaprozin and the tyrosine kinase inhibitor Mubritinib, are established therapeutic agents, highlighting the scaffold's value. Oxazol-5-ylmethanamine hydrochloride serves as a key precursor, providing a reactive handle to incorporate this important pharmacophore into novel molecular architectures.
Physicochemical Properties and Characterization
Oxazol-5-ylmethanamine hydrochloride is typically supplied as a white to cream-colored solid powder. Due to its hygroscopic and light-sensitive nature, proper handling and storage are crucial for maintaining its integrity.
Table 1: Physicochemical Properties of Oxazol-5-ylmethanamine Hydrochloride
| Property | Value | Source |
| CAS Number | 1196156-45-2 | |
| Molecular Formula | C₄H₇ClN₂O | |
| Molecular Weight | 134.56 g/mol | |
| Appearance | White to cream solid/powder | |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area (TPSA) | 52.05 Ų |
Analytical Characterization
Full characterization is essential to confirm the identity and purity of Oxazol-5-ylmethanamine hydrochloride. While specific spectral data from peer-reviewed literature is sparse, suppliers often provide access to analytical reports. Standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The proton spectrum would be expected to show characteristic signals for the aminomethyl protons, as well as the two protons on the oxazole ring.
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Mass Spectrometry (MS): LC-MS would confirm the molecular weight of the parent compound (98.10 g/mol for the free base).
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High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to determine the purity of the compound, typically with UV detection.
Synthesis of Oxazol-5-ylmethanamine Hydrochloride
The synthesis of 5-substituted oxazoles is reliably achieved through the Van Leusen oxazole synthesis . This reaction constructs the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). To synthesize the target compound, a protected aminoacetaldehyde derivative would be the logical starting aldehyde. The synthesis can be conceptualized as a multi-step process involving the formation of the oxazole ring, followed by deprotection and salt formation.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Oxazol-5-ylmethanamine HCl.
Van Leusen Reaction: Mechanism and Rationale
The Van Leusen reaction is a powerful tool for creating 5-substituted oxazoles.
Mechanism:
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Deprotonation: A base deprotonates the acidic methylene group of TosMIC.
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Nucleophilic Attack: The resulting anion attacks the carbonyl carbon of the aldehyde.
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Cyclization: The intermediate alkoxide undergoes a 5-endo-dig cyclization by attacking the isocyanide carbon.
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Elimination: The resulting 5-hydroxyoxazoline intermediate undergoes base-promoted elimination of p-toluenesulfinic acid to form the aromatic oxazole ring.
The choice of a protecting group for the amine (such as Boc) is critical to prevent side reactions with TosMIC or the base.
Chemical Reactivity and Synthetic Applications
The primary amine of Oxazol-5-ylmethanamine hydrochloride is a versatile nucleophile, making it an ideal substrate for a variety of chemical transformations, most notably amide bond formation.
Amide Coupling Reactions
The formation of an amide bond by coupling the amine with a carboxylic acid is one of the most common and vital reactions in pharmaceutical synthesis.
Caption: General workflow for amide coupling using Oxazol-5-ylmethanamine.
Protocol: Standard Amide Coupling using EDC
This protocol describes a general procedure for coupling Oxazol-5-ylmethanamine hydrochloride with a generic carboxylic acid.
Materials:
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Oxazol-5-ylmethanamine hydrochloride
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Carboxylic acid (R-COOH)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt) (optional additive)
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Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
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Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
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Amine Addition: In a separate flask, dissolve Oxazol-5-ylmethanamine hydrochloride (1.1 eq) in DCM and add DIPEA (2.5 eq) to liberate the free amine.
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Coupling: Add the free amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Rationale:
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EDC/HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is often added to suppress racemization (if the acid is chiral) and improve efficiency by forming a less reactive but more selective active ester.
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DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of the amine and to scavenge the HCl produced during the reaction without competing in the coupling reaction.
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Aqueous Work-up: The acidic and basic washes remove unreacted starting materials, excess coupling reagents, and by-products (like the EDC-urea).
Safety and Handling
Oxazol-5-ylmethanamine hydrochloride requires careful handling due to its potential hazards.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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P261: Avoid breathing dust.
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P280: Wear protective gloves, eye protection, and face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the material safety data sheet (MSDS) before use. Handling should be performed in a well-ventilated fume hood. The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
Conclusion
Oxazol-5-ylmethanamine hydrochloride is a high-value chemical intermediate with significant potential in drug discovery and development. Its straightforward accessibility via established synthetic routes like the Van Leusen reaction, combined with the predictable reactivity of its primary amine, allows for the efficient generation of diverse chemical libraries. Understanding its properties, synthesis, and reactivity is key for researchers aiming to leverage the potent biological activities associated with the oxazole scaffold. As the demand for novel heterocyclic compounds continues to grow, the utility of this versatile building block is set to expand further.
References
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Sharma, V., Kumar, P., & Pathak, D. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
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IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
-
ResearchGate. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]
-
PubChem. (n.d.). (1,3-Oxazol-5-yl)methanamine. PubChem. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
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NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
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Thieme. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme Connect. [Link]
